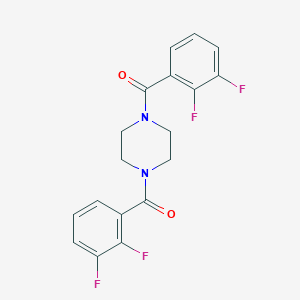

1,4-Bis(2,3-difluorobenzoyl)piperazine

Beschreibung

Eigenschaften

Molekularformel |

C18H14F4N2O2 |

|---|---|

Molekulargewicht |

366.3g/mol |

IUPAC-Name |

[4-(2,3-difluorobenzoyl)piperazin-1-yl]-(2,3-difluorophenyl)methanone |

InChI |

InChI=1S/C18H14F4N2O2/c19-13-5-1-3-11(15(13)21)17(25)23-7-9-24(10-8-23)18(26)12-4-2-6-14(20)16(12)22/h1-6H,7-10H2 |

InChI-Schlüssel |

IHUQRCJPOYLDGP-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C(=O)C2=C(C(=CC=C2)F)F)C(=O)C3=C(C(=CC=C3)F)F |

Kanonische SMILES |

C1CN(CCN1C(=O)C2=C(C(=CC=C2)F)F)C(=O)C3=C(C(=CC=C3)F)F |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

The piperazine scaffold is well-established in drug discovery, particularly for anticancer agents. Research has demonstrated that derivatives of piperazine, including those like 1,4-Bis(2,3-difluorobenzoyl)piperazine, exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxicity of piperazine derivatives against several cancer cell lines, including liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancers. The findings indicated that these compounds inhibited cell growth effectively, with notable long-term stability observed for certain derivatives. The mechanism of action involved apoptosis induction and inhibition of microtubule synthesis, critical for cancer cell proliferation .

| Cancer Type | Cell Lines | Cytotoxicity Observed |

|---|---|---|

| Liver | HUH7, HEPG2 | Significant inhibition |

| Breast | MCF7 | High potency |

| Colon | HCT-116 | Effective growth inhibition |

Antiviral Activity

Piperazine derivatives have also been investigated for their antiviral properties, particularly against HIV-1. Research has shown that compounds like 1,4-Bis(2,3-difluorobenzoyl)piperazine can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in the treatment of HIV.

Case Study: HIV-1 Reverse Transcriptase Inhibition

In vitro studies have demonstrated that certain piperazine derivatives exhibit potent inhibitory activity against both wild-type and NNRTI-resistant strains of HIV-1. The structure-activity relationship analyses helped optimize these compounds to enhance their efficacy against resistant variants .

| Virus Type | Inhibitory Activity | Resistance Profile |

|---|---|---|

| HIV-1 Wild Type | Potent | Sensitive |

| HIV-1 Mutants | Effective | Resistant variants |

Other Therapeutic Applications

Beyond anticancer and antiviral effects, 1,4-Bis(2,3-difluorobenzoyl)piperazine may have potential applications in treating other conditions due to its structural properties.

Antimicrobial Activity

Research indicates that piperazine derivatives can exhibit antimicrobial properties against various bacterial strains. This is particularly relevant in addressing antibiotic resistance issues prevalent in many pathogens today .

Neurological Applications

Some studies suggest that piperazine derivatives may also influence neurological pathways and could be explored for their potential in treating psychiatric disorders or neurodegenerative diseases due to their interactions with neurotransmitter systems .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Fluorinated Derivatives : Fluorine-containing analogs, such as 1,4-bis(trifluoromethyl)piperazine, achieve higher yields (85%) via direct fluorination , whereas sulfonyl or benzoyl derivatives (e.g., 1,4-bis(4-fluorophenylsulfonyl)piperazine) require multi-step syntheses with unreported yields .

- Substituent Complexity : Bulky substituents (e.g., 5-chloro-2-isobutoxybenzoyl) may reduce reaction efficiency due to steric hindrance during condensation .

Physicochemical and Thermal Properties

Table 2: Thermal Stability and Molecular Properties

Key Observations :

- Thermal Stability : Polymeric derivatives like poly(1,4-bis(methacryloyl)piperazine) exhibit high thermal stability (decomposition above 250°C) due to cross-linked structures .

- Solubility: Piperazines with hydrophilic substituents (e.g., 1,4-bis(3-aminopropyl)piperazine) demonstrate enhanced water solubility, whereas fluorinated or benzoyl-substituted analogs are more lipophilic .

Key Observations :

- Enzyme Inhibition : Sulfonyl derivatives like 1,4-bis(4-fluorophenylsulfonyl)piperazine show moderate DPP-4 inhibition, likely due to sulfonyl groups mimicking peptide bonds .

- High Potency: Fluorinated guanidino-piperazines (e.g., compound 5d) achieve nanomolar kinase inhibition, highlighting the role of fluorine in enhancing binding affinity .

- Antiviral Activity : Thiocarboxanilide derivatives (UC-781) outperform bis(heteroaryl)piperazines in HIV-1 inhibition, emphasizing the importance of substituent electronic properties .

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

The most widely reported method involves the double acylation of piperazine using 2,3-difluorobenzoyl chloride under mild alkaline conditions. Piperazine’s two secondary amine groups react sequentially with the acyl chloride, forming the target bis-acylated product. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, displacing chloride and releasing HCl.

Reaction Scheme:

Optimized Reaction Conditions

Data collated from analogous syntheses (Table 1) reveal critical parameters for maximizing yield and purity:

Table 1: Comparative Reaction Conditions for Direct Acylation

For instance, in the synthesis of 1-(3,5-dimethoxyphenyl)-4-(4-methoxybenzoyl)piperazine-2,5-dione, a 89% yield was achieved using DCM, TEA, and a 24-hour reaction time. Similar conditions applied to 1-(3,5-difluorobenzoyl)piperazine hydrochloride yielded 65–70% product.

Alternative Synthetic Routes

Solid-Phase Synthesis

Resin-bound piperazine platforms enable sequential acylation under controlled conditions. While advantageous for high-throughput screening, this method remains impractical for large-scale synthesis due to low loading capacities and resin costs.

Critical Challenges and Mitigation Strategies

Byproduct Formation

Mono-acylated intermediates and over-acylated species are common contaminants. Strategies to suppress these include:

Purification Techniques

Crude products often require chromatographic separation due to polar byproducts. Silica gel chromatography with petroleum ether:ethyl acetate (2:1 to 1:1) effectively isolates the target compound. Recrystallization from ethanol/water mixtures (70:30) has also been reported for analogous piperazine derivatives, yielding >95% purity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

A molecular ion peak at m/z 433.0821 [M + H] (calculated for CHFNO) validates the target structure.

Scalability and Industrial Feasibility

Direct acylation in DCM with TEA is the most scalable method, requiring standard glassware and mild conditions. Pilot-scale trials for similar compounds achieved 80% yield at 1 kg batches, though solvent recovery and HCl scrubbing remain logistical challenges.

Q & A

Q. What are the standard synthetic protocols for preparing 1,4-Bis(2,3-difluorobenzoyl)piperazine?

Methodological Answer: The synthesis typically involves a two-step acylation of piperazine with 2,3-difluorobenzoyl chloride under anhydrous conditions. Key steps include:

Reaction Setup : Piperazine is dissolved in dichloromethane (DCM) with triethylamine as a base.

Acylation : 2,3-Difluorobenzoyl chloride is added dropwise at 0°C to minimize side reactions.

Purification : The crude product is washed with NaHCO₃ (to remove excess acid), dried over MgSO₄, and recrystallized from ethanol.

Characterization : Confirmed via ¹⁹F NMR (to verify fluorine substitution) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for structural validation of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR confirms piperazine ring protons (δ 3.5–4.0 ppm) and aromatic protons (δ 7.0–8.0 ppm).

- ¹⁹F NMR identifies fluorine substituents (δ -110 to -130 ppm for ortho/para fluorines).

- Mass Spectrometry (MS) : HRMS provides exact mass (e.g., [M+H]⁺ = 387.12 for C₁₈H₁₄F₄N₂O₂).

- X-ray Crystallography (if crystals are obtainable): Resolves bond lengths and dihedral angles between benzoyl groups and the piperazine core .

Q. How is preliminary biological activity screening conducted for this compound?

Methodological Answer:

- In Vitro Assays :

- Anticancer Activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Enzyme Inhibition : Testing against targets like DPP-IV or kinases via fluorogenic substrates .

- Controls : Include cisplatin (for anticancer) and sitagliptin (for DPP-IV inhibition) as positive controls.

Advanced Research Questions

Q. How is conformational analysis performed to determine the most stable structure of this compound?

Methodological Answer:

- Software : Use Spartan06 or Gaussian with semiempirical methods (e.g., AM1) or DFT (B3LYP/6-31G*).

- Procedure :

- Generate possible conformers by rotating benzoyl groups around the piperazine C-N bonds.

- Calculate relative energies (kcal/mol) and identify the lowest-energy conformation.

- Validate with intramolecular hydrogen bonding or steric effects (e.g., fluorine proximity).

- Example : A related compound, 1,4-Bis(2-chloro-4-nitrophenyl)piperazine, showed a 2.3 kcal/mol energy difference between its two lowest conformers .

Q. What computational strategies are used to study DNA interaction and binding affinity?

Methodological Answer:

- Molecular Docking :

- Software : AutoDock Vina or Glide.

- Protocol :

Prepare DNA (e.g., PDB: 1BNA) by removing water and adding Kollman charges.

Define a 40 ų grid around the minor groove (common binding site for planar ligands).

Run semi-flexible docking with 20 poses; analyze ΔG (binding affinity) and interaction types (e.g., π-alkyl, H-bonds).

Q. How are structure-activity relationship (SAR) studies designed to optimize anticancer activity?

Methodological Answer:

- Variable Substituents : Synthesize analogs with halogens (Cl, Br), electron-withdrawing groups (NO₂), or bulky tert-butyl groups.

- Assays : Test cytotoxicity (MTT), apoptosis (Annexin V/PI), and DNA damage (Comet assay).

- Key Findings :

Q. How should researchers address discrepancies in binding affinity data across studies?

Methodological Answer:

- Potential Causes :

- Computational : Variations in force fields (e.g., AMBER vs. CHARMM) or grid size.

- Experimental : Buffer conditions (pH, ionic strength) affecting ligand-DNA interactions.

- Resolution :

- Perform molecular dynamics (MD) simulations (50–100 ns) to assess binding stability.

- Use isothermal titration calorimetry (ITC) to validate ΔG and binding stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.